molecular formula C8H7NSe B1595760 2-Methylbenzoselenazole CAS No. 2818-88-4

2-Methylbenzoselenazole

Cat. No.: B1595760
CAS No.: 2818-88-4
M. Wt: 196.12 g/mol
InChI Key: VYFYELQQECQPHU-UHFFFAOYSA-N
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Description

2-Methylbenzoselenazole is an organoselenium compound with the molecular formula C8H7NSe.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzoselenazole can be synthesized through several methods. One common approach involves the condensation of o-aminobenzylamine with selenium dioxide in the presence of a suitable acid catalyst. Another method includes the cyclization of N-(acetyl)benzoyl-2-iodoanilines via a microwave-assisted methodology .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzoselenazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylbenzoselenazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzoselenazole involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its selenium atom can form covalent bonds with biological molecules, modulating their activity and function .

Comparison with Similar Compounds

  • 2-Methylbenzothiazole
  • 2-Methylbenzoxazole
  • 2-Methylbenzimidazole

Comparison: 2-Methylbenzoselenazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds generally exhibit higher reactivity and better antioxidant properties than their sulfur counterparts .

Properties

IUPAC Name

2-methyl-1,3-benzoselenazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NSe/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFYELQQECQPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2[Se]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062653
Record name Benzoselenazole, 2-methyl-
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Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-88-4
Record name 2-Methylbenzoselenazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2818-88-4
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Record name 2-Methylbenzoselenazole
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Record name 2818-88-4
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Record name Benzoselenazole, 2-methyl-
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Record name Benzoselenazole, 2-methyl-
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Record name 2-methylbenzoselenazole
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Record name 2-METHYLBENZOSELENAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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